molecular formula C12H17NO2 B290669 N-(2-hydroxy-4-methylphenyl)pentanamide

N-(2-hydroxy-4-methylphenyl)pentanamide

Cat. No. B290669
M. Wt: 207.27 g/mol
InChI Key: CBZVFNABLSAHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)pentanamide, also known as HMPA, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. HMPA is commonly used as a solvent, as well as a reagent in organic chemistry and biochemistry experiments.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)pentanamide is not well understood, but it is believed to interact with polar molecules and ions through hydrogen bonding and dipole-dipole interactions. N-(2-hydroxy-4-methylphenyl)pentanamide can also act as a Lewis base, coordinating with metal ions and facilitating their reactions.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)pentanamide has been shown to have minimal toxicity and low levels of irritation to the skin and eyes. However, it should be used with caution as it can cause allergic reactions in some individuals. In terms of its biochemical and physiological effects, N-(2-hydroxy-4-methylphenyl)pentanamide has been shown to have a stabilizing effect on proteins, particularly membrane proteins. It has also been shown to enhance the solubility of hydrophobic compounds and improve the efficiency of chemical reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxy-4-methylphenyl)pentanamide in lab experiments is its ability to solvate polar compounds and ions, making it a useful solvent for a variety of reactions. It is also a relatively inexpensive reagent that is readily available. However, N-(2-hydroxy-4-methylphenyl)pentanamide has limitations, including its potential for allergic reactions and its limited solubility for nonpolar compounds.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methylphenyl)pentanamide. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of N-(2-hydroxy-4-methylphenyl)pentanamide's potential as a cryoprotectant for biological samples, as well as its potential as a drug delivery agent. Additionally, further studies on N-(2-hydroxy-4-methylphenyl)pentanamide's mechanism of action and its interactions with proteins and other biomolecules could lead to new insights into its applications in scientific research.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)pentanamide is a versatile chemical compound that has numerous applications in scientific research, particularly in organic chemistry and biochemistry. Its ability to solvate polar compounds and ions, as well as its stabilizing effect on proteins, make it a useful reagent in a variety of experiments. While N-(2-hydroxy-4-methylphenyl)pentanamide has some limitations, its potential for future research and development is vast, and it will likely continue to be an important tool in scientific research for years to come.

Synthesis Methods

N-(2-hydroxy-4-methylphenyl)pentanamide can be synthesized through several methods, including the reaction of 4-methyl-2-hydroxybenzoic acid with 1-bromopentane in the presence of potassium carbonate, or the reaction of 4-methyl-2-hydroxybenzoic acid with pentanoyl chloride in the presence of triethylamine. These methods result in the formation of N-(2-hydroxy-4-methylphenyl)pentanamide with high yield and purity.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)pentanamide has various applications in scientific research, particularly in organic chemistry and biochemistry. It is commonly used as a solvent for polar compounds, as it has a high dielectric constant and can solvate cations and anions. N-(2-hydroxy-4-methylphenyl)pentanamide is also used as a reagent in organic synthesis reactions, such as the formation of amides and esters. In biochemistry, N-(2-hydroxy-4-methylphenyl)pentanamide is used as a denaturant for proteins and as a solubilizing agent for membrane proteins. It has also been used as a cryoprotectant for biological samples.

properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)pentanamide

InChI

InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-10-7-6-9(2)8-11(10)14/h6-8,14H,3-5H2,1-2H3,(H,13,15)

InChI Key

CBZVFNABLSAHTG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)O

Origin of Product

United States

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